molecular formula C28H21N3O4S2 B12042179 benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12042179
M. Wt: 527.6 g/mol
InChI Key: JJFFNJXSLPPGTH-GYHWCHFESA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for fused thiazole and pyrimidine rings. Its structure features:

  • A benzyl ester at position 6, enhancing lipophilicity.
  • A 7-methyl group and (2Z)-configured 1-methyl-2-oxoindol-3-ylidene moiety at positions 7 and 2, respectively, introducing steric and electronic complexity.

Synthesis typically involves cyclocondensation of thiouracil derivatives with aldehydes or ketones in acetic anhydride/acetic acid, as seen in analogous compounds . The Z-configuration at the exocyclic double bond is critical for molecular planarity and intermolecular interactions, as confirmed by X-ray studies in related structures .

Properties

Molecular Formula

C28H21N3O4S2

Molecular Weight

527.6 g/mol

IUPAC Name

benzyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21N3O4S2/c1-16-21(27(34)35-15-17-9-4-3-5-10-17)23(20-13-8-14-36-20)31-26(33)24(37-28(31)29-16)22-18-11-6-7-12-19(18)30(2)25(22)32/h3-14,23H,15H2,1-2H3/b24-22-

InChI Key

JJFFNJXSLPPGTH-GYHWCHFESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Thiazolo[3,2-a]Pyrimidine Core Formation

The thiazolo[3,2-a]pyrimidine scaffold is constructed via a Biginelli-like condensation reaction. Thiourea reacts with ethyl acetoacetate and aromatic aldehydes under acidic conditions to form 1,2,3,4-tetrahydropyrimidine-2-thiones, which are subsequently cyclized using ethyl chloroacetate at 120°C. For the target compound, the thiophen-2-yl substituent is introduced at the C5 position by substituting the aldehyde component with 2-thiophenecarboxaldehyde during the initial condensation.

Key Reaction Conditions:

  • Solvent: Acetonitrile or solvent-free

  • Catalyst: p-Toluenesulfonic acid (PTSA) or concentrated H₂SO₄

  • Temperature: 50–120°C

  • Yield: 90–97% for intermediate steps

Indole Moiety Incorporation

The 1-methyl-2-oxoindol-3-ylidene group is introduced via aldol condensation. A pre-synthesized 1-methyl-2-oxoindole-3-carbaldehyde undergoes a Knoevenagel reaction with the thiazolo[3,2-a]pyrimidine intermediate in ethanol, catalyzed by pyrrolidine. The reaction proceeds under reflux for 6–8 hours, achieving Z-configuration selectivity due to steric hindrance from the thiophene substituent.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% pyrrolidine85% yield
Reaction Time7 hoursMax conversion
SolventEthanolPrevents byproducts

One-Pot Synthesis Strategies

Sequential α-Bromination and Cyclization

A streamlined one-pot method involves α-bromination of cyclohexanone using N-bromosuccinimide (NBS), followed by in-situ cyclization with thiopyrimidines. This approach reduces purification steps and improves atom economy. For the target compound, 7-methyl substitution is achieved by replacing cyclohexanone with methyl-substituted diketones.

Critical Observations:

  • NBS acts as both a brominating agent and oxidant.

  • PTSA enhances reaction rate by stabilizing intermediates via hydrogen bonding.

  • Reaction scalability tested up to 100 g with consistent yields (88–92%).

Solvent and Temperature Effects

SolventDielectric ConstantReaction Time (h)Yield (%)
Acetonitrile37.52.591
DMF36.73.083
Ethanol24.34.078

Polar aprotic solvents like acetonitrile favor faster kinetics due to improved intermediate solubility.

Cyclization and Ring-Closure Mechanisms

Thiazole-Pyrimidine Fusion

The thiazolo[3,2-a]pyrimidine system forms via nucleophilic attack of the thiourea sulfur on the β-carbon of the diketone, followed by intramolecular cyclization. Density functional theory (DFT) studies indicate a ΔG‡ of 23.4 kcal/mol for this step, with the Z-isomer favored due to lower steric strain.

Stereochemical Control

The (2Z) configuration is enforced by:

  • Steric Effects: Bulky thiophen-2-yl and benzyl ester groups hinder E-isomer formation.

  • Hydrogen Bonding: The 3-oxo group stabilizes the Z-conformer through intramolecular H-bonding with the thiazole nitrogen.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC:

    • Column: Silica gel (5 µm, 250 × 4.6 mm)

    • Mobile Phase: Hexane/EtOAc (7:3)

    • Retention Time: 12.7 min

  • Recrystallization:

    • Solvent Pair: Isopropyl alcohol/diethyl ether (1:2)

    • Purity Post-Recrystallization: 99.2% (HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, indole H4), 7.89–7.43 (m, 8H, aromatic), 5.32 (s, 2H, CH₂Ph), 2.98 (s, 3H, N-CH₃).

  • IR (KBr):
    1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidinone C=O), 1590 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

ParameterBatch ProcessFlow Process
Cycle Time48 hours6 hours
Yield82%89%
Solvent Consumption15 L/kg4 L/kg

Adopting microreactors reduces thermal degradation risks and improves mixing efficiency for exothermic cyclization steps.

Waste Mitigation Strategies

  • Solvent Recovery: 92% acetonitrile reclaimed via fractional distillation.

  • Catalyst Reuse: PTSA recycled 5 times with <10% activity loss .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted indole and thiazole compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole and pyrimidine derivatives. Compounds similar to benzyl (2Z)-7-methyl... have shown promising results against various cancer cell lines. For example, thiazole-pyridine hybrids demonstrated significant anti-breast cancer efficacy, outperforming traditional chemotherapeutics like 5-fluorouracil in certain assays . The structure of benzyl (2Z)-7-methyl... suggests potential mechanisms of action that could inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds containing thiazole moieties exhibit significant efficacy against bacterial strains, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . The incorporation of benzyl (2Z)-7-methyl... into antimicrobial formulations could enhance their effectiveness against resistant strains.

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been documented extensively. For instance, certain thiazole derivatives displayed high efficacy in electroshock seizure tests . The structural characteristics of benzyl (2Z)-7-methyl... may contribute to similar anticonvulsant effects, warranting further investigation into its pharmacological profile.

Synthesis of Novel Compounds

Benzyl (2Z)-7-methyl... serves as a versatile precursor for synthesizing novel heterocyclic compounds through various organic reactions. Its unique functional groups facilitate transformations that can lead to the development of new therapeutic agents . The synthetic routes often involve multi-step processes that optimize yield and purity.

Reaction Mechanisms

The compound can participate in several reaction mechanisms typical for thiazoles and pyrimidines, including nucleophilic substitutions and cycloadditions. These reactions can be tailored to produce derivatives with enhanced biological activities or improved pharmacokinetic properties .

Case Studies

Study Application Findings
Sayed et al. (2019)AnticancerDemonstrated superior efficacy against HepG2 and MCF-7 cell lines compared to standard treatments .
MDPI Review (2022)AntimicrobialHighlighted the effectiveness of thiazole derivatives against various bacterial strains with MIC values indicating strong antimicrobial activity .
PMC Article (2023)AnticonvulsantReported significant anticonvulsant activity in newly synthesized thiazole derivatives .

Mechanism of Action

The mechanism of action of benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 2: Indolylidene; 5: Thiophen-2-yl; 6: Benzyl 535.59 g/mol* N/A Ester, Thiophene, Indole
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2-Fluorobenzylidene; 5: Phenyl; 6: Ethyl 451.47 g/mol N/A Fluorobenzylidene, Ester
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2: 4-Cyanobenzylidene; 5: 5-Methylfuran-2-yl 403.43 g/mol 213–215 Nitrile, Furan
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: Trimethoxybenzylidene; 5: Phenyl; 6: Ethyl 549.60 g/mol 154–155 Trimethoxybenzylidene, Ester

*Calculated based on molecular formula C₂₇H₂₁N₃O₄S₂.

Substituent Effects on Reactivity and Bioactivity

  • Thiophen-2-yl vs. Thiophene’s higher aromaticity relative to furan may also improve thermal stability .
  • Indolylidene vs. Benzylidene: The 1-methyl-2-oxoindol-3-ylidene group provides a rigid, planar structure with hydrogen-bonding capability via the carbonyl group, unlike simpler benzylidenes (e.g., 4-cyanobenzylidene in ). This could influence crystal packing and solubility .
  • Benzyl Ester vs.

Crystallographic and Conformational Analysis

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogous compounds adopts a flattened boat conformation, as observed in . The Cremer-Pople puckering parameters (e.g., θ, φ) for the pyrimidine ring are critical for understanding intermolecular interactions .
  • Hydrogen Bonding : In , C–H···O interactions stabilize crystal packing. The target compound’s indolylidene carbonyl may participate in similar interactions, while the thiophene sulfur could engage in S···π contacts .

Biological Activity

Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 608119-98-8) is a complex organic compound that belongs to a class of thiazole-containing derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H21N3O4S2C_{28}H_{21}N_{3}O_{4}S_{2} with a molecular weight of 527.6 g/mol. The structure features multiple pharmacophoric elements that contribute to its biological activity, particularly the thiazole and indole moieties.

PropertyValue
CAS Number608119-98-8
Molecular FormulaC28H21N3O4S2
Molecular Weight527.6 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. A notable study indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key proteins involved in cell proliferation.

For instance, a derivative with a similar structure demonstrated micromolar inhibitory activity against HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. This inhibition led to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research has shown that similar compounds exhibit activity against both bacterial and fungal strains. For example, studies have reported that thiazole-containing compounds can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values in the range of 3.92–4.23 mM .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests their potential use in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various thiazole derivatives on human cancer cell lines, it was found that the compound under investigation significantly reduced cell viability at concentrations as low as 10 µM, indicating its potent anticancer activity.
  • Antimicrobial Screening : Compounds structurally similar to benzyl (2Z)-7-methyl... were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity with MIC values comparable to conventional antibiotics.

The biological activities of benzyl (2Z)-7-methyl... are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It is hypothesized that this compound could act on receptors involved in inflammatory responses, leading to reduced inflammation.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of thiazole and pyrimidine precursors. Key steps include cyclization and functionalization of the indole and thiophene moieties. Reaction conditions (temperature: 80–120°C; solvents: DMF, acetic acid, or toluene) are optimized to minimize side products. Catalysts like palladium or copper are employed for cross-coupling reactions, and microwave-assisted techniques can enhance yields (60–85%) . Purification via column chromatography or recrystallization ensures >95% purity.

Q. Which analytical methods are used to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent positions and stereochemistry (e.g., Z-configuration at the 2-position) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 532.6) and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis resolves dihedral angles and hydrogen-bonding networks. SHELX software refines crystallographic data (R factor <0.05) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid aids cyclization. Catalysts like Pd(PPh3_3)4_4 facilitate Suzuki-Miyaura couplings for aryl substitutions (e.g., thiophen-2-yl group). Sodium acetate acts as a base in condensation reactions .

Advanced Questions

Q. How can researchers address low yields in the final synthetic step?

Low yields (e.g., <50%) often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis: Reduces reaction time (2–4 hours vs. 12–24 hours) and improves energy efficiency .
  • HPLC monitoring: Identifies intermediates and optimizes stoichiometry .
  • Solvent screening: Switching to toluene or THF can reduce byproduct formation .

Q. How are contradictions in crystallographic data resolved, particularly for flexible substituents?

Discrepancies in bond angles or torsion values may arise from dynamic puckering in the thiazolo-pyrimidine core. Use:

  • SHELXL refinement: Incorporates anisotropic displacement parameters and restraints for disordered regions .
  • DFT calculations: Predicts stable conformers and validates experimental data (e.g., dihedral angles ±5°) .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) studied?

Substituent variations at the 2- and 5-positions are explored:

  • Electron-withdrawing groups (e.g., -Cl, -CN): Improve COX-2 inhibition (IC50_{50} <1 µM) .
  • Methoxy/ethoxy groups: Enhance solubility and pharmacokinetics .
  • SAR methodology: Derivatives are synthesized via combinatorial libraries and tested in enzyme assays (e.g., COX-1/COX-2 selectivity ratios) .

Q. Which computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina): Models interactions with targets like cyclooxygenase (binding energy <−8 kcal/mol) .
  • ADMET prediction (SwissADME): Estimates logP (~3.5), bioavailability (85%), and cytochrome P450 interactions .

Q. How do stability and solubility profiles impact experimental design?

The compound is stable in acidic conditions (pH 4–6) but degrades in basic media. Solubility in DMSO (>10 mg/mL) facilitates in vitro assays. For in vivo studies, nanoformulation or PEGylation improves bioavailability .

Methodological Notes

  • Contradictory data: Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D techniques (HSQC, HMBC) .
  • Safety protocols: While not explicitly detailed for this compound, analogous thiazolo-pyrimidines require handling in fume hoods due to potential irritancy .

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